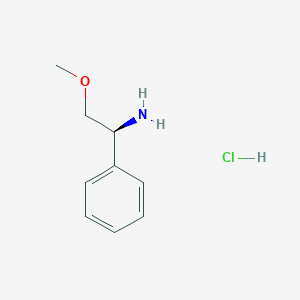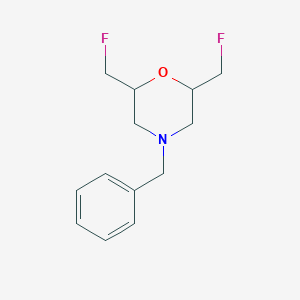
4-Benzyl-2,6-bis(fluoromethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2,6-bis(fluoromethyl)morpholine is a synthetic organic compound characterized by the presence of a benzyl group and two fluoromethyl groups attached to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2,6-bis(fluoromethyl)morpholine typically involves the reaction of morpholine with benzyl chloride and fluoromethylating agents. One common method includes the use of palladium-catalyzed hydrogenation. For example, the compound can be synthesized by reacting this compound with palladium on activated carbon in methanol at 25°C for 15 hours, followed by treatment with hydrochloric acid in methanol at 25°C for 0.5 hours .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the use of scalable catalytic processes and continuous flow reactors could be explored to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyl-2,6-bis(fluoromethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoromethyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of de-fluorinated or de-benzylated products.
Substitution: Formation of azide or methoxy derivatives.
Scientific Research Applications
4-Benzyl-2,6-bis(fluoromethyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2,6-bis(fluoromethyl)morpholine involves its interaction with molecular targets through its benzyl and fluoromethyl groups. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Bis(fluoromethyl)morpholine: Lacks the benzyl group, resulting in different reactivity and applications.
4-Benzylmorpholine:
Fluoromethylmorpholine derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Uniqueness: 4-Benzyl-2,6-bis(fluoromethyl)morpholine is unique due to the combination of benzyl and fluoromethyl groups on the morpholine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in diverse research and industrial applications .
Properties
IUPAC Name |
4-benzyl-2,6-bis(fluoromethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO/c14-6-12-9-16(10-13(7-15)17-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGSDSLUUDVPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1CC2=CC=CC=C2)CF)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 5-oxo-1-(tert-pentyl)-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylate](/img/structure/B8106881.png)
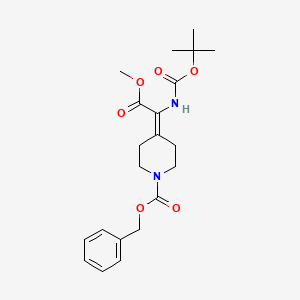
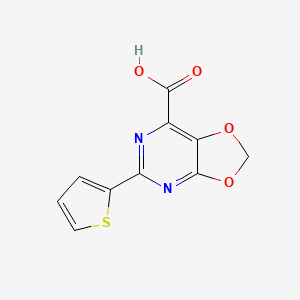
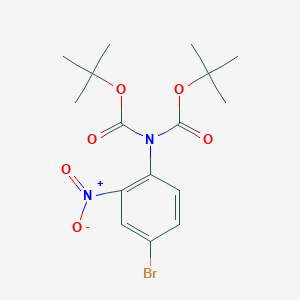
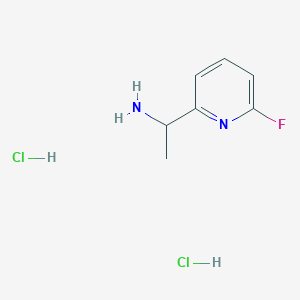
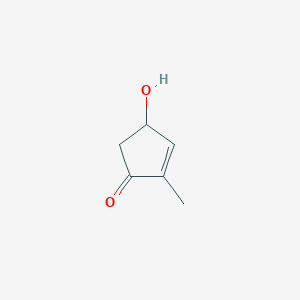

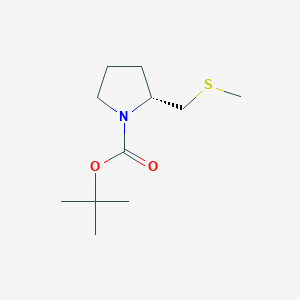
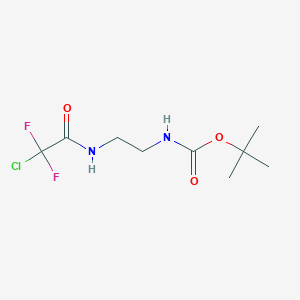



![8-Bromo-6-fluoro-2-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8106963.png)
